

# A Comparative Crystallographic Analysis of Ethyl Oxazole-4-carboxylate Derivatives

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## Compound of Interest

Compound Name: Ethyl oxazole-4-carboxylate

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This guide provides a detailed comparison of the single-crystal X-ray crystallography data for substituted **ethyl oxazole-4-carboxylate** derivatives. The oxazole scaffold is a privileged motif in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes a typical workflow from synthesis to structural elucidation.

## Crystallographic Data Comparison

The following table presents a comparative summary of the crystallographic data for three derivatives: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, Ethyl 2-aminooxazole-5-carboxylate, and the related Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. These compounds showcase the structural diversity within this class of molecules.

Parameter	Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate	Ethyl 2-aminooxazole-5-carboxylate[1]	Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate[2]
Chemical Formula	C <sub>13</sub> H <sub>12</sub> BrNO <sub>4</sub>	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>25</sub> H <sub>20</sub> N <sub>4</sub> O <sub>5</sub>
Molecular Weight	326.15 g/mol	156.14 g/mol [3]	468.46 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic[2]
Space Group	P2 <sub>1</sub> /n	Pca2 <sub>1</sub>	P2 <sub>1</sub> /c[2]
a (Å)	14.828(2)	13.385(3)	11.9936(3)[2]
b (Å)	7.1335(9)	5.653(1)	13.9638(3)[2]
c (Å)	25.119(2)	9.423(2)	11.5126(4)[2]
α (°)	90	90	90[2]
β (°)	100.066(11)	90	108.939(3)[2]
γ (°)	90	90	90[2]
Volume (Å <sup>3</sup> )	2616.1(6)	712.5(3)	1823.70(9)[2]
Z	8	4	4[2]
R-factor (R1)	Not specified	0.050	0.050[2]
wR-factor (wR2)	Not specified	0.126	0.130[2]

## Experimental Protocols

The methodologies described below are based on published procedures for the synthesis, crystallization, and X-ray diffraction analysis of the compared derivatives.

## Synthesis and Crystallization

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate: This derivative was synthesized and characterized using IR spectroscopy,  $^{13}\text{C}$  NMR, and mass spectroscopy. Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly at room temperature.

Ethyl 2-aminooxazole-5-carboxylate: The synthesis of this compound has been reported, and it is also commercially available.[4][5] For crystallization, a common method involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) and allowing for slow evaporation or cooling to obtain single crystals. In a reported procedure, a green oil was purified to yield the product with a melting point of 425–428 K.[1]

Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate: This compound was synthesized via the N-arylation of ethyl 5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate with 2-chlorobenzoxazole.[2] Single crystals for X-ray analysis were grown by recrystallization from a mixture of n-hexane and ethanol over a period of two weeks.[2]

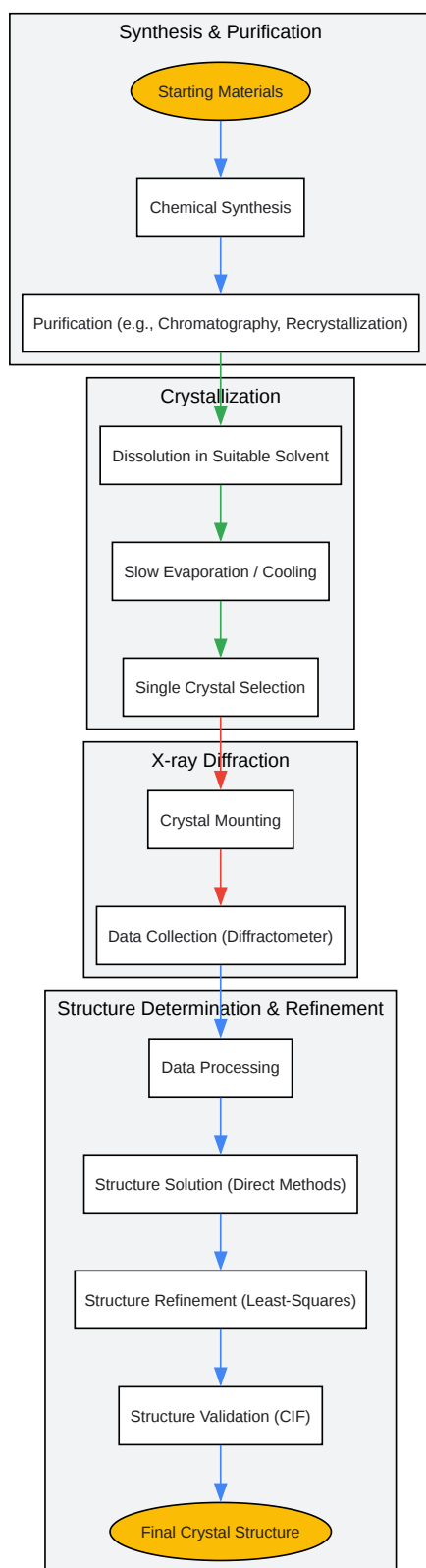
## Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is carefully selected and mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, typically 150 K or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo  $\text{K}\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ).

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on  $F^2$ . Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the X-ray crystallography analysis of **ethyl oxazole-4-carboxylate** derivatives, from synthesis to the final validated crystal structure.



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Generalized workflow for X-ray crystallography analysis.

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